

Application Notes and Protocols: In Vivo Metabolic Fate of Orally Administered Xylose-d6

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Compound of Interest

Compound Name: Xylose-d6

Cat. No.: B12397393

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Introduction

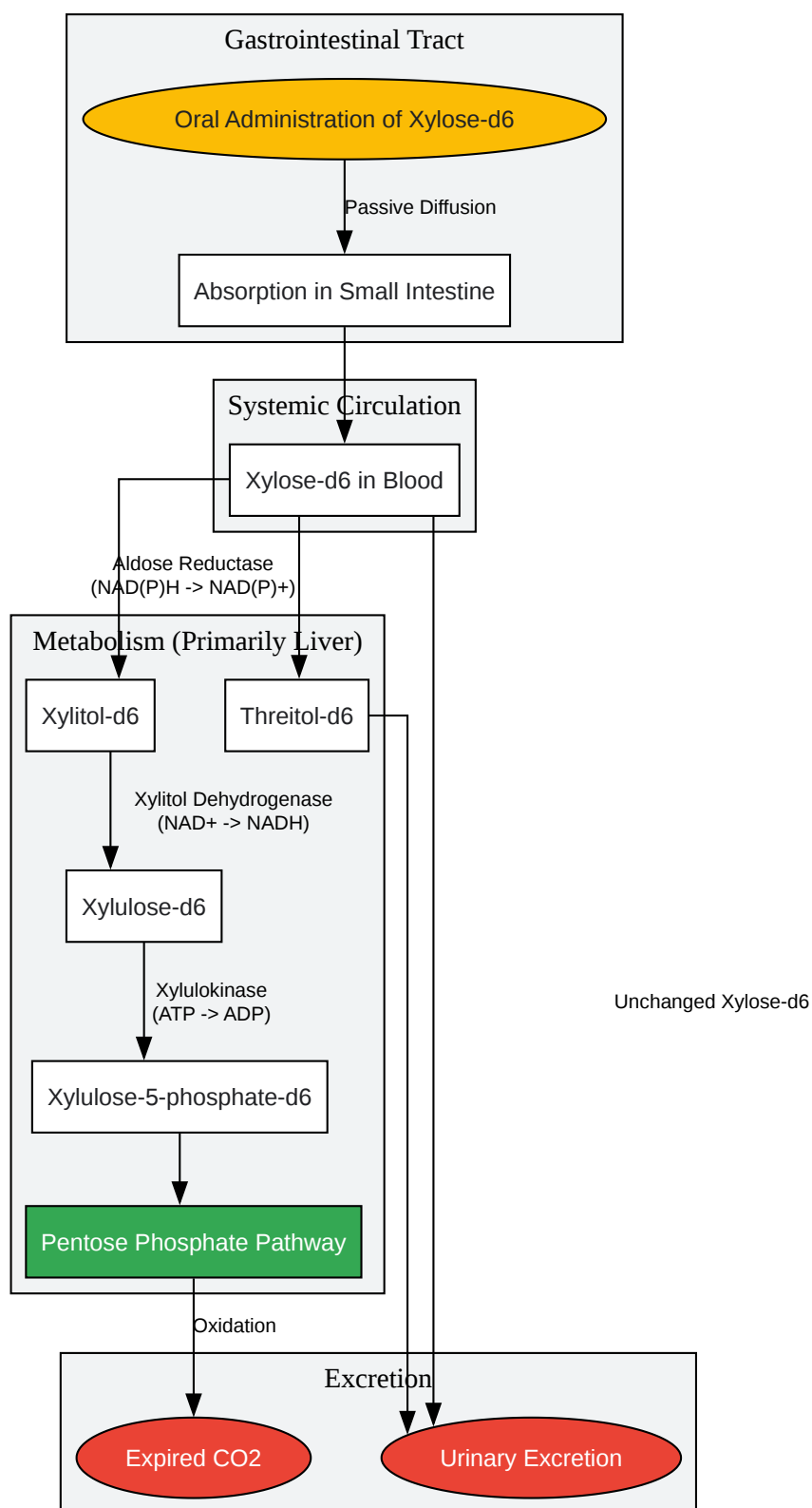
Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the tracing of metabolic pathways and quantification of endogenous molecules without the use of radioactivity. **Xylose-d6**, a deuterated form of the five-carbon sugar xylose, serves as an excellent tracer for studying pentose metabolism in vivo. While specific studies on the metabolic fate of orally administered **Xylose-d6** are not readily available in published literature, its metabolic pathway is presumed to be analogous to that of D-xylose. These application notes provide a comprehensive overview of the expected in vivo metabolic fate of **Xylose-d6** following oral administration, supported by detailed experimental protocols and data extrapolated from D-xylose studies.

Disclaimer: The following information is based on the metabolic pathways of D-xylose. Researchers should validate these assumptions for **Xylose-d6** in their specific experimental settings.

Metabolic Pathway of Xylose

Following oral administration, **Xylose-d6** is expected to undergo absorption, distribution, metabolism, and excretion. The primary metabolic route for xylose in mammals is the oxidoreductase pathway, which ultimately leads to its entry into the pentose phosphate pathway (PPP).

A smaller fraction of xylose may be converted to D-threitol, a metabolite primarily formed in the liver and excreted in the urine.^[1] A minor portion of absorbed xylose can also be completely oxidized to carbon dioxide.^[1]



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Caption: Metabolic pathway of orally administered **Xylose-d6**.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the in vivo fate of orally administered D-xylose, which can be used as a reference for studies with **Xylose-d6**.

Table 1: Pharmacokinetic Parameters of D-Xylose in Humans

Parameter	Value	Reference
Oral Bioavailability	69%	[2]
Absorption Rate ($t_{1/2}$)	1.03 / hr	[2]
Time to Max. Concentration (Tmax)	71 minutes	[2]
Max. Plasma Concentration (Cmax)	0.53 mg/L	[2]
Volume of Distribution (Vd)	0.22 L/kg	[2]
Elimination Half-life ($t_{1/2}$)	75 minutes	[2]
Renal Clearance	89 mL/min	[2]

Table 2: Excretion of D-Xylose

Excretion Route	Percentage of Administered Dose	Species	Reference
Urinary Excretion (unchanged & metabolites)	35 - 50%	Pig	[1]
Expired as CO ₂	~15.5% (intravenous)	Human	[1]

Experimental Protocols

Protocol 1: In Vivo Administration of Xylose-d6 and Sample Collection in a Rodent Model

This protocol outlines the oral administration of **Xylose-d6** to rats and the subsequent collection of biological samples for analysis.

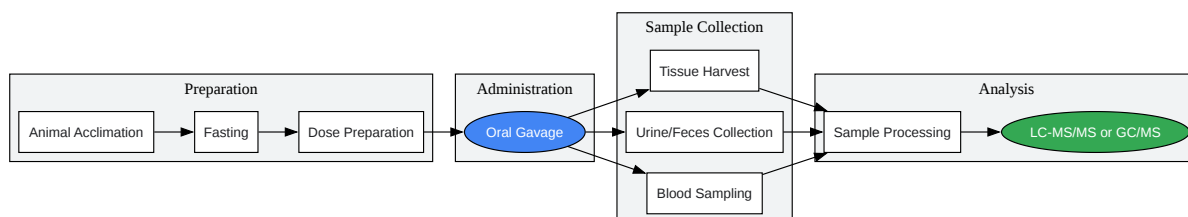
Materials:

- **Xylose-d6**
- Vehicle (e.g., sterile water or saline)
- Oral gavage needles
- Metabolic cages for urine and feces collection
- Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
- Anesthesia (e.g., isoflurane)
- Centrifuge
- Freezer (-80°C)

Procedure:

- **Animal Acclimation:** Acclimate male F344 rats (or other appropriate strain) to the housing conditions for at least one week.
- **Fasting:** Fast the animals overnight (approximately 12-16 hours) before administration, with free access to water.
- **Dose Preparation:** Prepare a solution of **Xylose-d6** in the chosen vehicle at the desired concentration.
- **Administration:** Administer the **Xylose-d6** solution orally via gavage. The volume should typically not exceed 5 mL/kg body weight.^[3]
- **Sample Collection:**

- Blood: Collect blood samples from the tail vein or other appropriate site at multiple time points (e.g., 0, 15, 30, 60, 120, 240, and 360 minutes) post-administration. Collect blood into EDTA-coated tubes and centrifuge to obtain plasma.
 - Urine and Feces: House the animals in metabolic cages and collect urine and feces at predetermined intervals (e.g., 0-8 hours, 8-24 hours).
 - Tissues: At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, kidney, intestine).
- Sample Storage: Store all plasma, urine, feces, and tissue samples at -80°C until analysis.



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Caption: Experimental workflow for in vivo **Xylose-d6** study.

Protocol 2: Analysis of Xylose-d6 and its Metabolites by LC-MS/MS

This protocol provides a general method for the quantification of **Xylose-d6** and its potential deuterated metabolites in biological samples.

Materials:

- Internal standard (e.g., ¹³C-labeled xylose)

- Acetonitrile (ACN)
- Formic acid
- Water (LC-MS grade)
- Centrifuge tubes
- Vortex mixer
- LC-MS/MS system with a UPLC and a triple quadrupole mass spectrometer

Procedure:

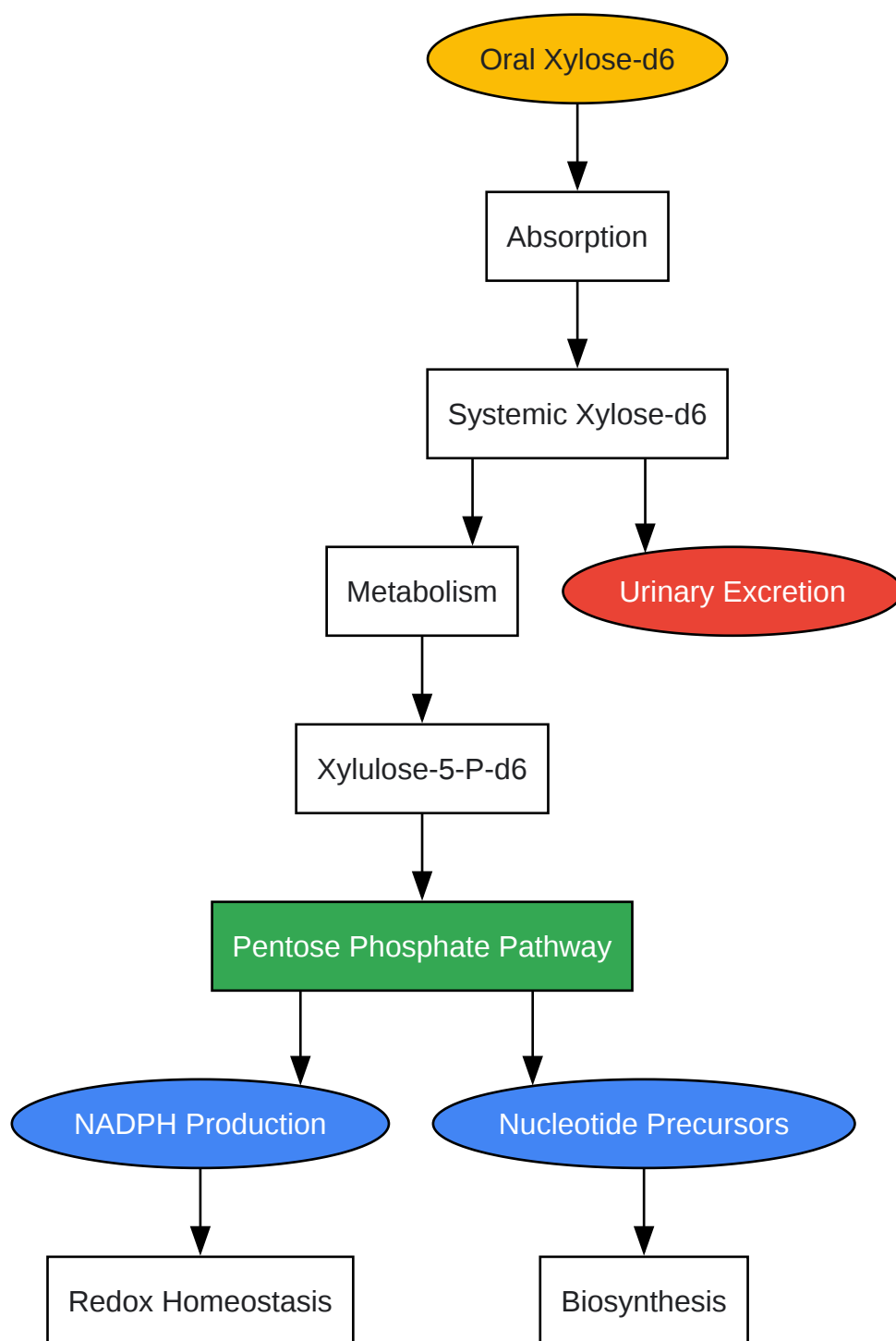
- Sample Preparation (Plasma/Urine):
 - Thaw samples on ice.
 - To 50 μ L of sample, add 200 μ L of cold acetonitrile containing the internal standard to precipitate proteins.
 - Vortex for 1 minute.
 - Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
 - Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in 100 μ L of the initial mobile phase.
- LC-MS/MS Analysis:
 - Chromatographic Separation: Use a HILIC column for separation. A typical mobile phase would be A: water with 0.1% formic acid and B: acetonitrile with 0.1% formic acid. Run a gradient elution.
 - Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the specific multiple reaction monitoring (MRM)

transitions for **Xylose-d6** and its expected metabolites (e.g., Xylitol-d6, Xylulose-d6, Threitol-d6).

- Quantification:
 - Construct a calibration curve using known concentrations of **Xylose-d6** standards.
 - Calculate the concentration of **Xylose-d6** and its metabolites in the samples based on the peak area ratios relative to the internal standard.

Signaling Pathways and Logical Relationships

The metabolism of xylose is intricately linked to the pentose phosphate pathway (PPP), a crucial pathway for generating NADPH and precursors for nucleotide biosynthesis. The entry of xylose-derived Xylulose-5-phosphate into the PPP can influence cellular redox balance and biosynthetic capacity.



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Caption: Logical flow of **Xylose-d6** metabolism and its impact.

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References

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